
12-(9H-Fluoren-2-YL)dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(9H-Fluoren-2-YL)dodecanoic acid: is an organic compound that belongs to the class of fluorenes. It is characterized by a fluorene moiety attached to a dodecanoic acid chain. This compound is known for its unique structural properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-(9H-Fluoren-2-YL)dodecanoic acid typically involves the reaction of 9H-fluorene with dodecanoic acid under specific conditions. One common method includes the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide and 12-aminododecanoic acid as starting materials. The reaction is carried out in the presence of a base, such as triethylamine, and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 12-(9H-Fluoren-2-YL)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the fluorene ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the dodecanoic acid chain.
Substitution: Various substituted fluorenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
12-(9H-Fluoren-2-YL)dodecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 12-(9H-Fluoren-2-YL)dodecanoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorene moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-9,9-diethyl-9H-fluorene
- (S)-2-(9H-Fluoren-9-yl)methoxycarbonylamino-3-(5-bromothiophen-2-yl)propanoic acid
- (S)-tert-Butyl 6-(9H-fluoren-9-yl)methoxycarbonylamino-2-aminohexanoate hydrochloride
Uniqueness: 12-(9H-Fluoren-2-YL)dodecanoic acid is unique due to its specific combination of a fluorene moiety with a dodecanoic acid chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
144450-19-1 |
|---|---|
Molekularformel |
C25H32O2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
12-(9H-fluoren-2-yl)dodecanoic acid |
InChI |
InChI=1S/C25H32O2/c26-25(27)15-9-7-5-3-1-2-4-6-8-12-20-16-17-24-22(18-20)19-21-13-10-11-14-23(21)24/h10-11,13-14,16-18H,1-9,12,15,19H2,(H,26,27) |
InChI-Schlüssel |
TVPHJWDQIZUONE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
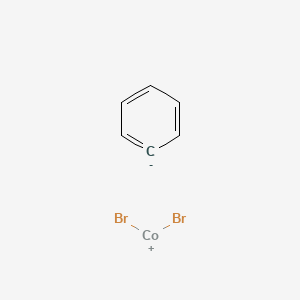
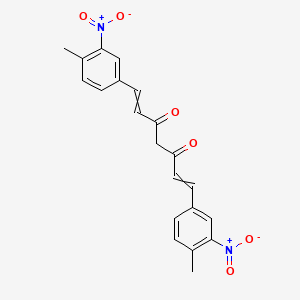
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)

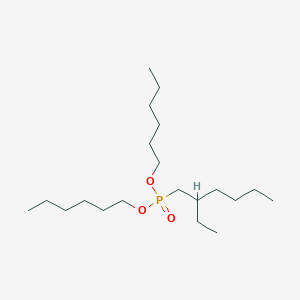
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
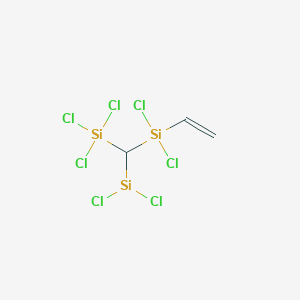
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
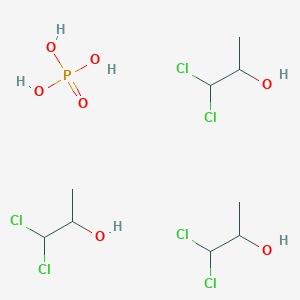
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
